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Compound Name: 4-Bromo-2-hydroxypyridine

Cat. No.: B129990 Get Quote

A comprehensive search of scientific literature reveals a notable scarcity of specific density

functional theory (DFT) analyses focused on the reaction intermediates of 4-bromo-2-
hydroxypyridine. However, extensive computational and spectral studies have been

conducted on its structural isomer, 3-bromo-2-hydroxypyridine, providing valuable insights into

the structural and electronic properties of bromo-hydroxypyridine systems. This guide,

therefore, presents a comparative analysis of the 3-bromo-2-hydroxypyridine monomer and its

hydrogen-bonded dimer, based on available research, as a case study to understand the

molecular interactions and stability of this class of compounds.

Computational Methodology
The theoretical investigation of 3-bromo-2-hydroxypyridine (3-Br-2HyP) involved both Density

Functional Theory (DFT) and Hartree-Fock (HF) methods to optimize the molecular structures.

[1][2][3][4][5] The calculations were performed using the B3LYP functional with a 6-

311++G(d,p) basis set.[3][4] This level of theory is well-regarded for providing a good balance

between accuracy and computational cost for predicting geometrical parameters and other

molecular properties.[3]

To analyze non-covalent interactions, particularly the hydrogen bonds forming the dimer, the

Reduced Density Gradient (RDG) analysis was performed.[1][2][4][5] The Atoms in Molecules

(AIM) approach was also utilized to discuss intermolecular interactions.[1][2][3][4] Furthermore,

the interaction energy of the dimer was calculated using the supermolecule method, by taking
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the difference between the total energy of the dimer and the sum of the energies of two isolated

monomers.[3]

Structural and Energetic Comparison: Monomer vs.
Dimer
The DFT calculations reveal that 3-bromo-2-hydroxypyridine can exist as a stable monomer

and can also form a highly stable dimer through intermolecular hydrogen bonding. The

dimerization significantly impacts the geometry and energetics of the molecule.

Optimized Geometrical Parameters
The optimized structures of the 3-bromo-2-hydroxypyridine monomer and dimer show distinct

differences in bond lengths and angles, particularly around the sites involved in hydrogen

bonding. The table below summarizes key geometrical parameters calculated at the B3LYP/6-

311++G(d,p) level of theory.

Parameter Monomer Dimer

Bond Lengths (Å)

C2-O6 1.23 1.24

O6-H10 0.99 1.02

N5-H (intermolecular) - 1.72

**Bond Angles (°) **

C2-O6-H10 107.4 105.9

C2-N5-C1 123.5 123.1

Note: Atom numbering corresponds to the diagrams below. Data is derived from computational

studies on 3-bromo-2-hydroxypyridine.

Energetic Stability
The formation of the dimer is an energetically favorable process. The global minimum energy

for the monomer was calculated to be -7,606,473.06 kJ/mol, while for the dimer it was
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-15,213,012.632 kJ/mol using the DFT method.[3] The interaction energy for the formation of

the dimer from two monomers is calculated to be a significant 15.896 kcal/mol, indicating a

strong and stable hydrogen-bonded complex.[3] This stability is attributed to the formation of

two equivalent O–H···N hydrogen bonds between the two monomer units.[3]

Visualization of Molecular Structures
The following diagrams, generated using the DOT language, illustrate the optimized geometries

of the 3-bromo-2-hydroxypyridine monomer and dimer, highlighting the intermolecular

interactions in the latter.

Figure 1. Optimized molecular structures of the 3-bromo-2-hydroxypyridine monomer and its

dimer.

Conclusion
While direct DFT analysis of 4-bromo-2-hydroxypyridine reaction intermediates is not readily

available in the surveyed literature, the detailed computational study of its isomer, 3-bromo-2-

hydroxypyridine, offers significant insights. The analysis demonstrates the power of DFT in

elucidating the stable structures of such molecules, highlighting the strong propensity for

dimerization through intermolecular hydrogen bonds. This dimerization is shown to be a highly

favorable process, leading to a stable complex with distinct geometric and energetic properties

compared to the monomer. These findings provide a foundational understanding for

researchers and drug development professionals working with substituted hydroxypyridines,

emphasizing the importance of considering intermolecular interactions in their molecular design

and reaction pathway analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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